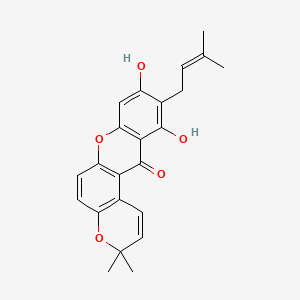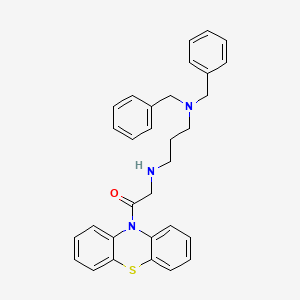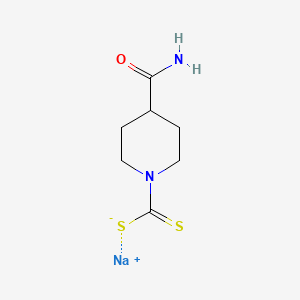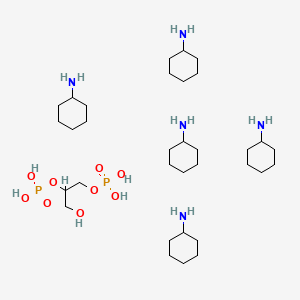
N-Undecyloyldopamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Undecyloyldopamine is a chemical compound that belongs to the family of dopamine derivatives It is characterized by the presence of an undecyloyl group attached to the nitrogen atom of dopamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Undecyloyldopamine typically involves the reaction of dopamine with undecyloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{Dopamine} + \text{Undecyloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.
化学反应分析
Types of Reactions
N-Undecyloyldopamine can undergo various chemical reactions, including:
Oxidation: The catechol moiety in this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in the catechol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings due to its adhesive properties.
作用机制
The mechanism of action of N-Undecyloyldopamine involves its interaction with various molecular targets and pathways. It is known to interact with dopamine receptors and other proteins involved in cellular signaling. The compound’s effects are mediated through its ability to modulate neurotransmitter release and receptor activity.
相似化合物的比较
Similar Compounds
N-Octanoyldopamine: Another dopamine derivative with a shorter acyl chain.
N-Oleoyldopamine: A dopamine derivative with an oleoyl group.
Uniqueness
N-Undecyloyldopamine is unique due to its longer acyl chain, which imparts distinct physicochemical properties. This longer chain can influence the compound’s interaction with biological membranes and its overall bioavailability.
属性
CAS 编号 |
105955-09-7 |
|---|---|
分子式 |
C19H31NO3 |
分子量 |
321.5 g/mol |
IUPAC 名称 |
N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-19(23)20-14-13-16-11-12-17(21)18(22)15-16/h11-12,15,21-22H,2-10,13-14H2,1H3,(H,20,23) |
InChI 键 |
AGKWMLSFFLMTQA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



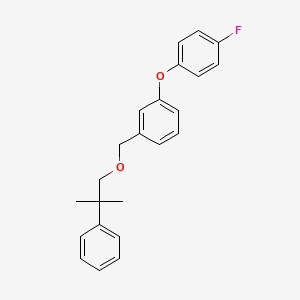
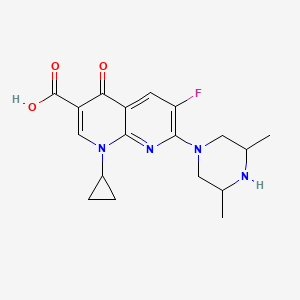
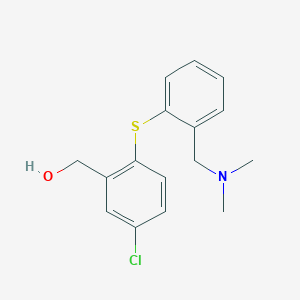
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
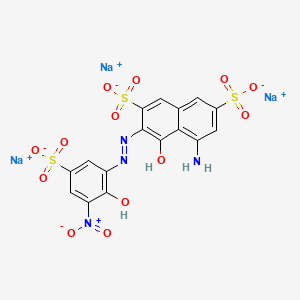
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)
